3-Bromo-5-fluorobenzoyl chloride
Overview
Description
3-Bromo-5-fluorobenzoyl chloride is a chemical compound with the molecular formula C₇H₃BrClFO and a molecular weight of 237.45 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 5 positions, respectively. This compound is primarily used in organic synthesis and has garnered significant interest in research and industrial applications.
Mechanism of Action
Target of Action
3-Bromo-5-fluorobenzoyl chloride is a chemical compound used in various biochemical reactions. It’s known to be used in proteomics research , indicating that it may interact with proteins or peptides in a biological system.
Mode of Action
Benzoyl chlorides are typically used as acylating agents in organic synthesis . They can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively . In the case of this compound, the bromine and fluorine substituents on the benzene ring may influence the reactivity of the compound.
Biochemical Pathways
It’s used in the suzuki–miyaura coupling reaction, a type of cross-coupling reaction used to form carbon-carbon bonds . This suggests that it may play a role in modifying biochemical pathways involving carbon-carbon bond formation.
Result of Action
As an acylating agent, it could potentially modify proteins or other biomolecules, altering their function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, the presence of other reactive species, and the temperature . It’s also worth noting that this compound is corrosive and can cause burns on skin and eye damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluorobenzoyl chloride typically involves the reaction of 3-bromo-5-fluorobenzoic acid with thionyl chloride. The reaction is carried out by heating a mixture of 3-bromo-5-fluorobenzoic acid and thionyl chloride at 70°C for 2 hours. After cooling to room temperature, the excess thionyl chloride is evaporated .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced distillation and purification techniques is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
3-Bromo-5-fluorobenzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluorobenzoic acid
- 3-Bromo-5-fluorobenzaldehyde
- 3-Bromo-5-fluorobenzyl alcohol
Uniqueness
3-Bromo-5-fluorobenzoyl chloride is unique due to its dual halogen substitution, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. The presence of both bromine and fluorine atoms enhances its electrophilicity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-5-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMMCYNLNAUIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382597 | |
Record name | 3-bromo-5-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-90-2 | |
Record name | 3-bromo-5-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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